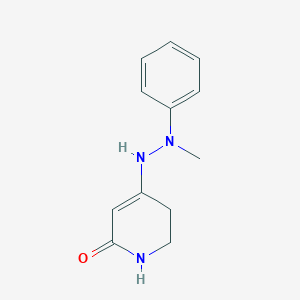

4-(2-Methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one

Übersicht

Beschreibung

4-(2-Methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazine group attached to a dihydropyridinone ring

Vorbereitungsmethoden

The synthesis of 4-(2-Methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one typically involves the reaction of 2-methyl-2-phenylhydrazine with a suitable dihydropyridinone precursor. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

4-(2-Methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydrazine group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-(2-Methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one is utilized as a reagent in organic synthesis. It plays a crucial role in forming hydrazones and related compounds, which are essential intermediates in various chemical reactions .

The compound has been studied for its potential biological activities:

- Anticancer Properties : Research indicates that it exhibits significant antiproliferative effects against several cancer cell lines. For instance, it demonstrated an IC50 value of 0.50 μM against HeLa cells and 0.82 μM against MDA-MB-231 breast cancer cells.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 0.50 |

| MDA-MB-231 | 0.82 |

| A2780 (ovarian) | 1.30 |

- Antimicrobial Activity : The compound also shows moderate antimicrobial activity against various pathogens, including bacteria and fungi. Minimum inhibitory concentration (MIC) values suggest effectiveness against common pathogens like Escherichia coli and Pseudomonas aeruginosa .

Medicinal Chemistry

Ongoing research aims to explore its potential as a therapeutic agent in treating diseases where hydrazone derivatives have shown efficacy. The mechanism of action may involve the inhibition of specific enzymes related to cancer cell survival and proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is vital for optimizing its biological activity. Variations in substituents on the hydrazine moiety significantly influence its potency and selectivity against different cancer cell types. Enhancements in lipophilicity have been correlated with improved cellular uptake and bioavailability .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of derivatives similar to this compound against HeLa cells, demonstrating significant growth inhibition at concentrations as low as 0.50 μM . This highlights its potential as a lead compound for further development in cancer therapy.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties of this compound against common pathogens, revealing MIC values indicating substantial antibacterial activity. This suggests that compounds with similar structures could be developed into effective antimicrobial agents .

Wirkmechanismus

The mechanism of action of 4-(2-Methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-(2-Methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one include other hydrazone derivatives such as:

- 4-(2-Methyl-2-phenylhydrazinyl)-pyridin-2(1H)-one

- 4-(2-Methyl-2-phenylhydrazinyl)-6-methylpyridin-2(1H)-one

These compounds share structural similarities but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific dihydropyridinone ring structure, which imparts distinct chemical and biological properties.

Biologische Aktivität

4-(2-Methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one, also known by its CAS number 139122-76-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.

The molecular formula of this compound is with a molecular weight of 217.267 g/mol. The compound features a hydrazine moiety, which is known to contribute to various biological activities.

Anticancer Activity

Research has shown that compounds similar to this compound exhibit notable anticancer properties. A study evaluated the compound's efficacy against several cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cells. The results indicated that the compound displayed significant antiproliferative effects, with IC50 values ranging from 0.50 to 3.58 μM , suggesting potent activity against these cell lines .

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 0.50 |

| MDA-MB-231 | 0.82 |

| A2780 (ovarian) | 1.30 |

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. It was tested against various pathogenic bacteria and fungi, showing moderate activity with minimum inhibitory concentration (MIC) values that indicate effectiveness against common pathogens .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes and pathways crucial for cancer cell survival and proliferation. For instance, it may act as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in various signaling pathways related to cancer .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. Variations in substituents on the hydrazine moiety have been shown to significantly influence its potency and selectivity against different cancer cell types. For example, modifications that enhance lipophilicity have been correlated with improved cellular uptake and bioavailability .

Case Studies

Several case studies highlight the clinical relevance of compounds similar to this compound:

- Case Study on HeLa Cells : In vitro studies demonstrated that derivatives of this compound significantly inhibited the growth of HeLa cells at concentrations as low as 0.50 μM , showcasing its potential as a lead compound for further development in cancer therapy .

- Antimicrobial Efficacy : A study assessed the antimicrobial properties against Escherichia coli and Pseudomonas aeruginosa, revealing MIC values indicating substantial antibacterial activity .

Eigenschaften

IUPAC Name |

4-(2-methyl-2-phenylhydrazinyl)-2,3-dihydro-1H-pyridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-15(11-5-3-2-4-6-11)14-10-7-8-13-12(16)9-10/h2-6,9,14H,7-8H2,1H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHRRHWGQOOPSSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)NC2=CC(=O)NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20446087 | |

| Record name | 4-(2-Methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139122-76-2 | |

| Record name | 4-(2-Methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.